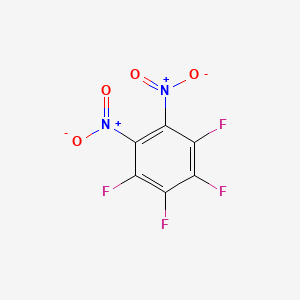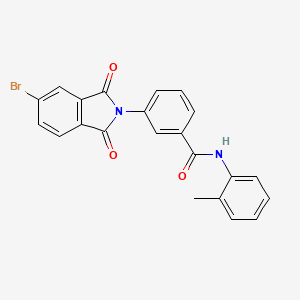![molecular formula C24H15Cl2NO2 B11707675 17-(3,4-Dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11707675.png)
17-(3,4-Dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 17-(3,4-Dichlorophényl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexène-16,18-dione est un composé organique complexe doté d'une structure pentacyclique unique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 17-(3,4-Dichlorophényl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexène-16,18-dione implique généralement des réactions organiques en plusieurs étapes. Les matières premières comprennent souvent des dérivés 3,4-dichlorophényliques et d'autres précurseurs cycliques. Les conditions réactionnelles peuvent impliquer l'utilisation de catalyseurs, de solvants et de paramètres de température et de pression spécifiques pour faciliter la formation de la structure pentacyclique .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer le passage à l'échelle des méthodes de synthèse en laboratoire. Cela inclut l'optimisation des conditions réactionnelles pour des rendements et une pureté plus élevés, l'utilisation d'équipements de qualité industrielle et le respect des réglementations en matière de sécurité et d'environnement .
Analyse Des Réactions Chimiques
Types de réactions
La 17-(3,4-Dichlorophényl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexène-16,18-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés réduits.
Substitution : Le composé peut participer à des réactions de substitution, où des atomes ou des groupes spécifiques sont remplacés par d'autres.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que l'hydrure de lithium aluminium et divers nucléophiles pour les réactions de substitution. Les conditions impliquent souvent des températures contrôlées, des solvants spécifiques et parfois des catalyseurs pour améliorer les vitesses de réaction .
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent du type de réaction et des conditions spécifiques utilisées. Par exemple, l'oxydation peut donner différents formes oxydées, tandis que les réactions de substitution peuvent produire une variété de dérivés substitués .
Applications De Recherche Scientifique
La 17-(3,4-Dichlorophényl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexène-16,18-dione a plusieurs applications en recherche scientifique :
Chimie : Utilisée comme composé modèle pour étudier les réactions organiques complexes et les structures moléculaires.
Biologie : Étudiée pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Explorée pour ses propriétés thérapeutiques potentielles et comme composé de tête dans la découverte de médicaments.
Industrie : Utilisée dans le développement de matériaux avancés et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 17-(3,4-Dichlorophényl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexène-16,18-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à certaines enzymes ou à certains récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Mécanisme D'action
The mechanism of action of 17-(3,4-Dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
- 17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexène-16,18-dione
- 9,10-Dihydroanthracène-9,10-endo-??,??-bernsteinsäureanhydrid
Unicité
Ce qui distingue la 17-(3,4-Dichlorophényl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexène-16,18-dione, c'est son groupe dichlorophénylique unique et l'agencement spécifique de sa structure pentacyclique.
Propriétés
Formule moléculaire |
C24H15Cl2NO2 |
|---|---|
Poids moléculaire |
420.3 g/mol |
Nom IUPAC |
17-(3,4-dichlorophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C24H15Cl2NO2/c25-17-10-9-12(11-18(17)26)27-23(28)21-19-13-5-1-2-6-14(13)20(22(21)24(27)29)16-8-4-3-7-15(16)19/h1-11,19-22H |
Clé InChI |
FVDORDOEAJRSRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC(=C(C=C6)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3,7,7-Tetramethyl-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione](/img/structure/B11707592.png)

![N-(3-methylphenyl)-2-{(3Z)-3-[(3-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11707596.png)

![3-oxo-N'-(phenylcarbonyl)-3H-benzo[f]chromene-2-carbohydrazonamide](/img/structure/B11707615.png)
![3-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11707616.png)
![2-(2-methylphenoxy)-N-[3-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11707631.png)

![2-phenyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11707651.png)
![4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B11707669.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11707682.png)
![(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707687.png)


